1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone
Overview
Description
The compound “1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone” is an organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms . The molecule also contains a dichlorobenzyl group, which is a benzyl group substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of the atoms as implied by its name. It would have a central pyrimidine ring with a methyl group at the 4-position and a 3,4-dichlorobenzyl group attached via a sulfur atom at the 2-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms on the benzyl group, the electron-donating methyl group on the pyrimidine ring, and the polarizable sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Protein Tyrosine Phosphatase Inhibition
- Unique Aspect : X-ray structures of the catalytic domain of receptor-like protein tyrosine phosphatase γ (RPTPγ) revealed a ligand-induced “superopen” conformation not previously reported for PTPs. In this state, the compound acts as an apparent competitive inhibitor, binding in a hydrophobic pocket adjacent to the active site. It prevents closure of the WPD loop, disrupting the catalytic cycle of the enzyme .
Nonlinear Optical Behavior Prediction
- Unique Aspect : Computational studies predict that this compound may exhibit NLO behavior. Its potential as an NLO material could be explored further.
Antidiabetic Properties
- Unique Aspect : Although not fully established, this compound shows potential as an antidiabetic agent. Further studies are needed to validate its efficacy.
Cytosolic Phospholipase A2 Inhibition
- Unique Aspect : Optimization of related indole cPLA2α inhibitors highlights the importance of substituents at C3 and the phenylmethane sulfonamide region. Similar principles may apply to this compound .
Thiadiazole Derivative Properties
- Unique Aspect : This compound, a 1,3,4-thiadiazole derivative, combines the 2-[(3,4-dichlorobenzyl)sulfanyl] and 4-methyl-5-pyrimidinol moieties. Its specific properties warrant further investigation .
Future Directions
properties
IUPAC Name |
1-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4-methylpyrimidin-5-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-8-11(9(2)19)6-17-14(18-8)20-7-10-3-4-12(15)13(16)5-10/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBQXFHQDICAHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)SCC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152608 | |
Record name | 1-[2-[[(3,4-Dichlorophenyl)methyl]thio]-4-methyl-5-pyrimidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone | |
CAS RN |
478041-94-0 | |
Record name | 1-[2-[[(3,4-Dichlorophenyl)methyl]thio]-4-methyl-5-pyrimidinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478041-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[[(3,4-Dichlorophenyl)methyl]thio]-4-methyl-5-pyrimidinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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